molecular formula C11H14O B14338324 (2S,3S)-2-phenyl-3-propan-2-yloxirane

(2S,3S)-2-phenyl-3-propan-2-yloxirane

Cat. No.: B14338324
M. Wt: 162.23 g/mol
InChI Key: INKUFZPYBDZMOL-QWRGUYRKSA-N
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Description

(2S,3S)-2-phenyl-3-propan-2-yloxirane is a chiral epoxide compound with significant importance in organic chemistry. This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its phenyl and propan-2-yl substituents. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-phenyl-3-propan-2-yloxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods utilizing epoxide hydrolases or monooxygenases can provide an efficient and environmentally friendly route to produce this compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-phenyl-3-propan-2-yloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(2S,3S)-2-phenyl-3-propan-2-yloxirane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-phenyl-3-propan-2-yloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in enzyme-catalyzed processes, where the compound acts as a substrate for epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these reactions .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-phenyl-3-propan-2-yloxirane: The enantiomer of the compound with opposite stereochemistry.

    (2S,3S)-2-phenyl-3-butan-2-yloxirane: A similar compound with a butyl group instead of a propyl group.

    (2S,3S)-2-phenyl-3-methyl-oxirane: A compound with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of (2S,3S)-2-phenyl-3-propan-2-yloxirane lies in its specific stereochemistry and the presence of both phenyl and propan-2-yl substituents. This combination of features makes it a valuable chiral building block in organic synthesis and a useful substrate for studying stereoselective reactions.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(2S,3S)-2-phenyl-3-propan-2-yloxirane

InChI

InChI=1S/C11H14O/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11-/m0/s1

InChI Key

INKUFZPYBDZMOL-QWRGUYRKSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

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